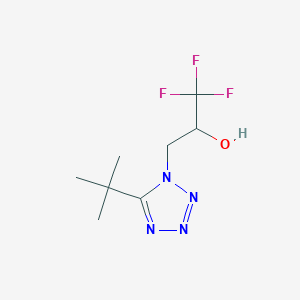
3-(5-Tert-butyltetrazol-1-yl)-1,1,1-trifluoropropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Tert-butyltetrazol-1-yl)-1,1,1-trifluoropropan-2-ol, also known as TAT, is a compound that has gained significant attention in the scientific research community due to its unique properties. TAT is a tetrazole-based compound that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 3-(5-Tert-butyltetrazol-1-yl)-1,1,1-trifluoropropan-2-ol is not fully understood, but it has been found to have an effect on the central nervous system. This compound has been shown to have an effect on the GABA receptor, which is involved in the regulation of anxiety and sleep. This compound has also been found to have an effect on the dopamine transporter, which is involved in the regulation of mood and motivation.
Biochemical and Physiological Effects
This compound has been found to have biochemical and physiological effects in various studies. It has been found to have an anxiolytic effect, which means it can reduce anxiety levels. This compound has also been found to have a sedative effect, which means it can induce sleep. This compound has been found to have an effect on the reward system in the brain, which means it can affect motivation and mood.
Advantages and Limitations for Lab Experiments
3-(5-Tert-butyltetrazol-1-yl)-1,1,1-trifluoropropan-2-ol has several advantages for lab experiments. It is relatively easy to synthesize, and it has unique properties that make it useful for various applications. This compound has been found to be stable under various conditions, which makes it suitable for use in experiments. However, this compound also has some limitations. It has been found to have low solubility in water, which can make it difficult to work with in some experiments. This compound also has limited availability, which can make it difficult to obtain for some researchers.
Future Directions
There are several future directions for research on 3-(5-Tert-butyltetrazol-1-yl)-1,1,1-trifluoropropan-2-ol. One direction is to further investigate its mechanism of action and its effect on the central nervous system. Another direction is to explore its potential applications in medicine, materials science, and catalysis. This compound has been found to have potential as a drug candidate for the treatment of anxiety and sleep disorders, and further research in this area could lead to the development of new treatments. Additionally, this compound has been found to have unique properties that make it useful for the synthesis of novel materials, and further research in this area could lead to the development of new materials with unique properties.
Synthesis Methods
3-(5-Tert-butyltetrazol-1-yl)-1,1,1-trifluoropropan-2-ol can be synthesized using various methods, including the reaction of 5-tert-butyltetrazole with 1,1,1-trifluoro-2-chloropropane in the presence of a base such as potassium carbonate. Another method involves the reaction of 5-tert-butyltetrazole with 1,1,1-trifluoro-2-bromoethane in the presence of a base such as sodium hydride. The synthesis of this compound is a relatively simple process and can be carried out in a laboratory setting.
Scientific Research Applications
3-(5-Tert-butyltetrazol-1-yl)-1,1,1-trifluoropropan-2-ol has been widely used in scientific research due to its unique properties. It has been found to have potential applications in the fields of medicine, materials science, and catalysis. This compound has been used as a ligand in the synthesis of metal complexes, which have been found to have potential applications in catalysis. This compound has also been used as a building block in the synthesis of novel materials with unique properties, such as luminescent and magnetic properties.
properties
IUPAC Name |
3-(5-tert-butyltetrazol-1-yl)-1,1,1-trifluoropropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N4O/c1-7(2,3)6-12-13-14-15(6)4-5(16)8(9,10)11/h5,16H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJZWMQSPJXZCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=NN1CC(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-cyano-N-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B7643833.png)
![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-methyl-3-methylsulfonylaniline](/img/structure/B7643837.png)

![3-amino-N-cyclopropyl-N-[[4-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide;hydrochloride](/img/structure/B7643880.png)
![5-[(cyclopentylcarbamoylamino)methyl]-N,N-dimethylpyridine-2-carboxamide](/img/structure/B7643894.png)
![1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[1-(oxolan-3-yl)ethyl]urea](/img/structure/B7643902.png)
![2-Amino-1-[3-[(1-methylimidazol-2-yl)methyl]piperidin-1-yl]-2-phenylethanone;hydrochloride](/img/structure/B7643909.png)
![1-[(3-Fluoro-5-methoxyphenyl)methyl]-3-(1,3-oxazol-2-yl)urea](/img/structure/B7643912.png)
![3-(2-hydroxyethoxy)-N-[(2,4,6-trimethylphenyl)methyl]piperidine-1-carboxamide](/img/structure/B7643919.png)
![4-[2-(4-Fluorophenyl)propyl]-2-methyl-2-(1-methylpyrazol-4-yl)morpholine](/img/structure/B7643921.png)
![N-[4-[3-methyl-4-(tetrazol-1-yl)anilino]cyclohexyl]acetamide](/img/structure/B7643923.png)
![4-Methyl-2-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B7643929.png)
![2-[(5-Bromopyridin-3-yl)amino]cyclopentan-1-ol](/img/structure/B7643931.png)
![N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-2,3-dimethylcyclohexan-1-amine](/img/structure/B7643939.png)